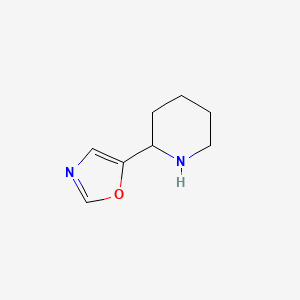

5-(Piperidin-2-yl)oxazole

Description

Significance of Oxazole (B20620) and Piperidine (B6355638) Ring Systems in Chemical Research

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. ontosight.ai This aromatic ring system is a crucial scaffold in modern research for developing new therapeutic agents. numberanalytics.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.ainumberanalytics.comigi-global.com The oxazole moiety's value stems from its ability to engage with various enzymes and receptors in biological systems through diverse non-covalent interactions. tandfonline.comnih.gov A number of clinically used drugs, such as Linezolid and Oxaprozin, feature the oxazole ring, underscoring its importance in medicinal chemistry. tandfonline.com

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most common heterocyclic motifs found in FDA-approved pharmaceuticals. researchgate.netencyclopedia.pub This prevalence is due to its role as a versatile building block in the synthesis of medicinal agents. researchgate.netatamanchemicals.com Piperidine and its derivatives are integral components of numerous alkaloids and synthetic drugs, demonstrating a broad spectrum of pharmacological activities. encyclopedia.pubresearchgate.net These activities include roles as anticancer agents, analgesics, antipsychotics, and antihypertensives. atamanchemicals.comresearchgate.net The piperidine scaffold can influence a molecule's lipophilicity and ability to cross biological membranes, which are critical properties for drug candidates.

Overview of Structural Motifs Combining Oxazole and Saturated Nitrogen Heterocycles

The strategic combination of different heterocyclic rings is a common approach in drug discovery to create novel molecular architectures with unique biological profiles. Structural motifs that link oxazoles with saturated nitrogen heterocycles like piperidine or pyrrolidine (B122466) are of particular interest. researchgate.net This combination brings together the planar, aromatic, and electron-rich characteristics of the oxazole ring with the three-dimensional, flexible, and basic nature of the saturated amine.

These hybrid structures can be designed to interact with multiple biological targets or to fine-tune the physicochemical properties of a potential drug. For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of various piperidine-containing natural products and bioactive compounds. nih.gov The incorporation of a piperidine ring into an oxazole-containing molecule can enhance its solubility and bioavailability. encyclopedia.pub Research has explored such combined scaffolds for a range of therapeutic applications, including their potential as enzyme inhibitors and receptor modulators. ontosight.ai For example, derivatives containing a piperidinyl-substituted oxazole have been investigated for their antibacterial activity. derpharmachemica.com

Rationale for Academic Investigation of the 5-(Piperidin-2-yl)oxazole Scaffold

The academic investigation into the 5-(Piperidin-2-yl)oxazole scaffold is driven by the potential for synergistic or novel pharmacological activities arising from the fusion of the two constituent rings. The direct linkage of the C2 position of the piperidine ring to the C5 position of the oxazole ring creates a specific spatial arrangement of functional groups that is of interest for several reasons:

Chirality and Conformational Constraint: The C2 position of the piperidine ring is a chiral center, meaning that 5-(Piperidin-2-yl)oxazole can exist as two enantiomers. The synthesis and biological evaluation of individual enantiomers are crucial, as they may exhibit different pharmacological profiles. The linkage also imparts a degree of conformational restriction, which can be advantageous for binding to specific biological targets.

Bioisosteric Replacement: The oxazole ring can act as a bioisostere for other chemical groups, a strategy used in drug design to improve potency, selectivity, or pharmacokinetic properties. rsc.org The piperidinyl-oxazole scaffold can be seen as a novel building block for creating libraries of compounds for high-throughput screening.

Targeting Specific Biological Pathways: The combination of a hydrogen bond donor/acceptor (the piperidine NH group) and a metal-chelating moiety (the oxazole ring) in a defined spatial orientation suggests potential interactions with metalloenzymes or receptors where such features are important for binding. For example, some studies have explored piperidine-spirooxadiazole derivatives as antagonists for nicotinic acetylcholine (B1216132) receptors. nih.gov While not identical, this highlights the interest in combining piperidine with five-membered heterocycles for neurological targets.

While specific research focused solely on 5-(Piperidin-2-yl)oxazole is not extensively documented in publicly available literature, the rationale for its investigation is strongly supported by the well-established importance of its constituent rings and the general principles of medicinal chemistry that favor the exploration of novel heterocyclic combinations. Studies on related structures, such as 2-tolyl-5-(piperidin-1-yl)oxazole, have been conducted to assess their biological activities, indicating an academic interest in this class of compounds. researchgate.net

Data Tables

Table 1: Properties of Constituent Heterocyclic Rings

| Property | Oxazole | Piperidine |

| Ring Size | 5-membered | 6-membered |

| Heteroatoms | 1 Oxygen, 1 Nitrogen | 1 Nitrogen |

| Aromaticity | Aromatic ontosight.ai | Non-aromatic (Saturated) encyclopedia.pub |

| Nature | Weakly basic rsc.org | Basic |

| Planarity | Planar ontosight.ai | Non-planar (Chair/Boat conformations) |

| Common Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory ontosight.aiigi-global.com | Anticancer, Antipsychotic, Analgesic encyclopedia.pubresearchgate.net |

Table 2: Examples of Clinically Used Drugs Containing Oxazole or Piperidine Rings

| Drug Name | Heterocyclic Ring | Therapeutic Class |

| Linezolid | Oxazole | Antibiotic tandfonline.com |

| Oxaprozin | Oxazole | Anti-inflammatory (NSAID) tandfonline.com |

| Haloperidol | Piperidine | Antipsychotic atamanchemicals.com |

| Risperidone | Piperidine | Antipsychotic atamanchemicals.com |

| Raloxifene | Piperidine | Selective Estrogen Receptor Modulator (SERM) atamanchemicals.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-piperidin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H12N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2 |

InChI Key |

YAYCXZKKZCGHAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CN=CO2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Piperidin 2 Yl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-(Piperidin-2-yl)oxazole, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

The ¹H NMR spectrum of 5-(Piperidin-2-yl)oxazole provides detailed information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the protons on the oxazole (B20620) and piperidine (B6355638) rings. Protons on the aromatic oxazole ring typically appear in the downfield region, while the aliphatic protons of the piperidine ring are found in the upfield region. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring and the nitrogen atom in the piperidine ring.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| Oxazole-H4 | 7.10 - 7.30 | s | N/A |

| Oxazole-H2 | 7.90 - 8.10 | s | N/A |

| Piperidine-H2 (α to N) | 4.50 - 4.70 | dd | J = 9.0, 4.0 |

| Piperidine-H6eq | 3.10 - 3.30 | m | |

| Piperidine-H6ax | 2.70 - 2.90 | m | |

| Piperidine-H3, H4, H5 | 1.50 - 2.00 | m | |

| NH | 2.00 - 2.50 | br s |

Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The exact values can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of 5-(Piperidin-2-yl)oxazole. The carbon atoms of the oxazole ring are typically observed at lower field (higher ppm values) due to their sp² hybridization and the influence of the electronegative oxygen and nitrogen atoms. The sp³ hybridized carbon atoms of the piperidine ring appear at a higher field.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | Typical Chemical Shift Range (ppm) |

| Oxazole-C2 | 150.0 - 152.0 |

| Oxazole-C5 | 148.0 - 150.0 |

| Oxazole-C4 | 123.0 - 125.0 |

| Piperidine-C2 | 55.0 - 57.0 |

| Piperidine-C6 | 45.0 - 47.0 |

| Piperidine-C3 | 28.0 - 30.0 |

| Piperidine-C4 | 24.0 - 26.0 |

| Piperidine-C5 | 25.0 - 27.0 |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in 5-(Piperidin-2-yl)oxazole. This technique can distinguish between the sp²-hybridized nitrogen of the oxazole ring and the sp³-hybridized nitrogen of the piperidine ring. The chemical shift of the oxazole nitrogen is typically found further downfield compared to the piperidine nitrogen, reflecting its lower electron density.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection between the piperidine ring and the oxazole ring, for instance, by observing a correlation between the piperidine-H2 proton and the oxazole-C5 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of 5-(Piperidin-2-yl)oxazole and to gain insight into its structural features through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can help to confirm the presence of the piperidine and oxazole rings.

Interactive Data Table: Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| [M+H]⁺ | Molecular Ion |

| [M-C₅H₁₀N]⁺ | Loss of the piperidine ring |

| [C₄H₃N₂O]⁺ | Oxazole ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in 5-(Piperidin-2-yl)oxazole by detecting the vibrational frequencies of its bonds. The IR spectrum will typically show characteristic absorption bands for the N-H bond of the piperidine ring, C-H bonds of both rings, C=N and C=C bonds of the oxazole ring, and the C-O-C ether linkage within the oxazole ring.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (piperidine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 | Medium-Strong |

| C=N Stretch (oxazole) | 1640 - 1680 | Medium |

| C=C Stretch (oxazole) | 1580 - 1620 | Medium |

| C-O-C Stretch (oxazole) | 1050 - 1150 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformation

While a specific single-crystal X-ray diffraction study for 5-(Piperidin-2-yl)oxazole is not publicly available, the solid-state structure and conformational properties can be inferred from closely related compounds. An insightful example is the X-ray structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate. nih.govbeilstein-journals.orgbeilstein-journals.org This analysis revealed that the piperidine ring adopts a stable chair conformation. nih.govbeilstein-journals.org

In this conformation, the substituted 1,2-oxazole ring is positioned equatorially at the C2 position of the piperidinium (B107235) ring. nih.govbeilstein-journals.org This arrangement is generally favored as it minimizes steric hindrance. For the related compound, the dihedral angle H(10)–C(10)–C(5)–O(1) was determined to be 158°, indicating the spatial relationship between the piperidine and oxazole rings. nih.gov

Based on this evidence, it is highly probable that 5-(Piperidin-2-yl)oxazole also exhibits a chair conformation in its solid state with the oxazole substituent in an equatorial position to ensure maximum stability. The precise bond lengths and angles within the oxazole ring are expected to be consistent with those reported for other oxazole-containing heterocyclic compounds. researchgate.net Definitive crystallographic data for 5-(Piperidin-2-yl)oxazole would require experimental single-crystal X-ray analysis.

Below is a table summarizing the crystallographic data for the closely related compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate. nih.gov

| Parameter | Value |

|---|---|

| CCDC Number | 2003749 |

| Formula | C10H15N2O3·C2F3O2 |

| Unit Cell Parameter a (Å) | 9.1009(1) |

| Unit Cell Parameter b (Å) | 17.8668(1) |

| Unit Cell Parameter c (Å) | 9.8366(1) |

| Unit Cell Angle β (°) | 117.186(2) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to validate its empirical and molecular formula. The molecular formula for 5-(Piperidin-2-yl)oxazole is C₈H₁₂N₂O. nih.gov The theoretical elemental composition can be calculated from this formula.

While a specific experimental elemental analysis report for 5-(Piperidin-2-yl)oxazole is not provided in the searched literature, a study on a compound with the identical molecular formula (C₈H₁₂N₂O) provides calculated and found values that can serve as a reference. scielo.org.co

The theoretical and reference experimental values for the elemental composition of a compound with the formula C₈H₁₂N₂O are presented in the table below. This comparison is essential for confirming the purity and identity of a synthesized sample of 5-(Piperidin-2-yl)oxazole.

| Element | Theoretical (%) | Found (%) [Reference] scielo.org.co |

|---|---|---|

| Carbon (C) | 63.14 | 61.62 |

| Hydrogen (H) | 7.95 | 5.84 |

| Nitrogen (N) | 18.41 | 20.13 |

| Oxygen (O) | 10.51 | - |

The presented data underscores the importance of elemental analysis in the structural elucidation process, providing a direct method for the verification of the empirical formula of 5-(Piperidin-2-yl)oxazole.

Chemical Reactivity and Transformation Studies of the 5 Piperidin 2 Yl Oxazole System

Reactivity of the Oxazole (B20620) Ring in 5-(Piperidin-2-yl)oxazole

The oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com Its reactivity is significantly influenced by the presence of the piperidinyl substituent at the C5 position.

Electrophilic Aromatic Substitution Reactions

The oxazole ring is generally considered an electron-rich heterocycle, but it is relatively unreactive towards electrophilic aromatic substitution compared to other five-membered heterocycles like pyrrole (B145914) or furan. This is due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring. Electrophilic attack, when it does occur, is often disfavored as it requires the formation of a high-energy cationic intermediate. pharmaguideline.com

However, the reactivity of the oxazole ring can be enhanced by the presence of electron-donating substituents. In the case of 5-(Piperidin-2-yl)oxazole, the piperidinyl group acts as an electron-donating alkyl substituent, which activates the ring towards electrophilic attack. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com With the C5 position occupied, the C4 position becomes the most probable site for substitution.

Despite this activation, strong acidic conditions required for reactions like nitration or sulfonation are often incompatible with the oxazole ring, which can lead to ring cleavage or protonation of the basic nitrogen, further deactivating the system. pharmaguideline.com Milder electrophilic substitution reactions, such as Vilsmeier-Haack formylation, have a higher likelihood of success, particularly with activating groups present.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Oxazoles

| Substituent at C5 | Predicted Site of Substitution | Reaction Type | Notes |

|---|---|---|---|

| Electron-Donating (e.g., Piperidinyl) | C4 | Vilsmeier-Haack | The electron-donating group activates the ring, directing the electrophile to the adjacent C4 position. |

| Unsubstituted | C4 | General Electrophiles | The C4 position is inherently the most nucleophilic carbon in the unsubstituted oxazole ring. |

Nucleophilic Additions and Substitutions

Nucleophilic substitution reactions are generally difficult on the oxazole ring unless there are strong electron-withdrawing groups to facilitate the attack, typically at the C2 position. pharmaguideline.com For 5-(Piperidin-2-yl)oxazole, which lacks such activating groups, direct nucleophilic substitution is unlikely.

A more viable pathway for functionalization involves the deprotonation of the ring. The C2-hydrogen is the most acidic proton on the oxazole ring due to its position between two heteroatoms. Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the C2 position. The resulting organometallic intermediate can then be trapped with various electrophiles to achieve substitution at this site. This C2-lithiation followed by electrophilic quench is a common strategy for the functionalization of oxazoles.

Cycloaddition Reactions Involving the Oxazole Moiety

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. pharmaguideline.com The diene system involves the oxygen atom and the C2, C4, and C5 carbons. These reactions are facilitated by electron-donating substituents on the oxazole ring, which raise the energy of the highest occupied molecular orbital (HOMO), making the reaction with dienophiles more favorable. pharmaguideline.com The C5-piperidinyl group in the target molecule is an electron-donating group, suggesting that the molecule should readily participate in such cycloadditions.

These cycloaddition reactions are synthetically valuable as the initial adducts are often unstable and can undergo subsequent transformations, such as retro-Diels-Alder reactions, to yield other important heterocyclic structures like pyridines and furans. pharmaguideline.com

Research has also shown that the reaction pathway of electron-rich oxazoles can be highly dependent on the nature of the reaction partner. For instance, reactions between various 2-amino-4-alkyl oxazoles and ortho-quinone methides can lead to either [4+2] cycloadducts or 1,4-conjugate addition products. The outcome is governed by the electronic properties of the substituent at the C4 position of the oxazole. nih.gov

Table 2: Cycloaddition Behavior of Substituted Oxazoles

| Oxazole Substituent(s) | Reaction Partner | Product Type | Reference |

|---|---|---|---|

| 2-Amino, 4-Alkyl (electron-donating) | o-Quinone Methide | 1,4-Conjugate Addition | nih.gov |

| 2-Amino, 4-OTBS (electron-withdrawing) | o-Quinone Methide | [4+2] Cycloadduct | nih.gov |

Reactivity of the Piperidine (B6355638) Ring in 5-(Piperidin-2-yl)oxazole

The piperidine ring is a saturated N-heterocycle that behaves as a typical secondary amine. Its reactivity is centered on the nucleophilic nitrogen atom and the adjacent C-H bonds.

Nitrogen Atom Functionalization (e.g., Alkylation, Acylation)

The lone pair of electrons on the secondary amine nitrogen of the piperidine ring makes it a potent nucleophile and a base. This allows for a wide range of functionalization reactions directly on the nitrogen atom.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction proceeds via an SN2 mechanism.

N-Acylation: The nitrogen atom reacts with acylating agents such as acyl chlorides, acid anhydrides, and isocyanates to form amides and ureas. For example, the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been achieved through the condensation of the piperidine nitrogen with isocyanates. nih.gov This is a robust and high-yielding transformation. N-acylation with groups like the tert-butoxycarbonyl (Boc) group is also a common strategy to protect the amine or modify its reactivity. nih.gov

Table 3: Examples of N-Functionalization of Piperidine Derivatives

| Reagent | Functional Group Introduced | Product Class |

|---|---|---|

| Alkyl Halide (R-X) | Alkyl (R) | Tertiary Amine |

| Acyl Chloride (RCOCl) | Acyl (RCO) | Amide |

| Acid Anhydride ((RCO)₂O) | Acyl (RCO) | Amide |

| Isocyanate (R-N=C=O) | Carbamoyl (RNHCO) | Urea Derivative |

Carbon-Hydrogen Bond Functionalization

Direct functionalization of C-H bonds has become a powerful tool in modern organic synthesis, allowing for the diversification of saturated heterocycles like piperidine without pre-functionalization. researchgate.net The primary sites for C-H functionalization on the piperidine ring are the α-carbons (C2 and C6) due to their proximity to the nitrogen atom, which can direct and activate these positions. nih.gov

Several strategies have been developed for this purpose:

α-Lithiation and Trapping: In the presence of a strong base like sec-butyllithium (B1581126) and a chelating agent like (-)-sparteine, N-protected piperidines (e.g., N-Boc-piperidine) can be deprotonated at the α-position. The resulting α-lithiated species can then be trapped by a variety of electrophiles. nih.gov

Transition-Metal-Catalyzed C-H Activation: Rhodium-catalyzed C-H insertion reactions have been effectively used for the site-selective functionalization of piperidine derivatives. nih.gov The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the directing group on the piperidine nitrogen. For instance, different rhodium catalysts can direct the insertion of a donor/acceptor carbene to either the C2 or C4 position of the piperidine ring. nih.gov

For 5-(Piperidin-2-yl)oxazole, the C-H bonds at C6 are prime candidates for such transformations, offering a pathway to introduce substituents at a position distal to the oxazole ring.

Ring-Opening and Rearrangement Pathways

The oxazole ring, while aromatic, is known to be susceptible to various ring-opening reactions under different conditions. Its stability is considerably lower than that of other five-membered heteroaromatics like pyrrole or thiophene. The presence of the piperidinyl substituent at the C5 position can significantly modulate this reactivity.

Nucleophilic and Base-Catalyzed Ring Opening:

The oxazole ring can undergo cleavage when attacked by strong nucleophiles. pharmaguideline.com The most electrophilic carbon in the oxazole ring is typically the C2 position, which is prone to attack. For 5-(piperidin-2-yl)oxazole, deprotonation at C2 by a strong base like organolithium reagents can lead to a 2-lithio-oxazole. pharmaguideline.com These intermediates are often unstable and can fragment, leading to open-chain isocyanide products. pharmaguideline.com

Furthermore, the piperidine nitrogen, being a secondary amine, can act as an internal nucleophile or base, potentially facilitating ring-opening pathways under specific conditions, such as intramolecular cyclization-elimination sequences, although such pathways are speculative without direct experimental evidence.

Acid-Catalyzed Ring Opening:

Skeletal Rearrangements:

Oxazole systems can undergo skeletal rearrangements through processes like dynamic electrocyclization. nih.gov While specific studies on 5-(piperidin-2-yl)oxazole are not prevalent, general methodologies have shown that oxazoles can rearrange to other heterocyclic systems such as azepines or pyrroles under thermal or photochemical conditions. nih.gov The reaction pathway is highly dependent on the substituents and reaction conditions.

The table below summarizes potential ring-opening pathways based on general oxazole chemistry.

| Condition | Reagent/Catalyst | Potential Intermediate | Potential Product Type |

| Basic | Organolithium Reagents (e.g., n-BuLi) | 2-Lithio-oxazole | Open-chain isocyanide |

| Nucleophilic | Strong Nucleophiles (e.g., NH₃/Formamide) | Ring-opened adduct | Imidazole (via recyclization) |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | Protonated Oxazole | α-Acylamino Ketone |

| Thermal/Photochemical | Heat or UV light | Electrocyclic intermediate | Rearranged heterocycle (e.g., pyrrole) |

This table presents hypothetical pathways based on established oxazole reactivity, as direct experimental data for 5-(piperidin-2-yl)oxazole is limited.

Regioselectivity and Stereoselectivity in Reactions of 5-(Piperidin-2-yl)oxazole

The regioselectivity and stereoselectivity of reactions involving 5-(piperidin-2-yl)oxazole are dictated by the electronic properties of the oxazole ring and the steric and electronic influence of the chiral piperidinyl substituent.

Regioselectivity:

The substitution pattern of the oxazole ring directs the outcome of various reactions.

Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, although it is less reactive than pyrrole or furan. The typical order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com Since the C5 position is already substituted in the title compound, electrophilic attack would be predicted to occur preferentially at the C4 position. The electron-donating nature of the piperidine ring (through inductive effects) would further activate the oxazole ring towards electrophiles.

Metallation: As mentioned, direct deprotonation with strong bases like organolithiums typically occurs at the most acidic proton. For oxazoles, this is the C2-H. pharmaguideline.com Therefore, lithiation is expected to be highly regioselective at the C2 position. Subsequent reactions with electrophiles would yield 2,5-disubstituted oxazoles. However, studies on 2,5-dimethyloxazoles have shown that deprotonation can sometimes occur at both methyl groups, indicating that regioselectivity is not always absolute and can be influenced by reaction conditions. rsc.org

The following table outlines the predicted regioselectivity for key reactions.

| Reaction Type | Predicted Site of Reaction | Rationale |

| Electrophilic Substitution (e.g., Vilsmeier-Haack) | C4 | C4 is the most electron-rich unsubstituted position. |

| Metallation (Deprotonation) | C2 | C2-H is the most acidic proton on the oxazole ring. |

Predictions are based on general principles of oxazole chemistry.

Stereoselectivity:

The key source of stereocontrol in reactions of 5-(piperidin-2-yl)oxazole is the chiral center at C2 of the piperidine ring. This existing stereocenter can induce diastereoselectivity in reactions occurring on either the oxazole or the piperidine ring.

Reactions Directed by the Chiral Center: In reactions where a new stereocenter is formed, the existing chirality of the piperidine moiety can direct the approach of reagents. For instance, if the piperidine nitrogen were to be alkylated or acylated, and a subsequent reaction occurred at the oxazole ring, the bulky N-substituent, in a specific conformation, could sterically hinder one face of the molecule, leading to a diastereoselective outcome.

Asymmetric Catalysis: The piperidine nitrogen and the oxazole nitrogen atoms can act as bidentate ligands for metal catalysts. If (R)- or (S)-5-(piperidin-2-yl)oxazole is used as a chiral ligand in asymmetric catalysis, it could induce enantioselectivity in a variety of transformations.

Substrate-Controlled Diastereoselectivity: In reactions involving the piperidine ring itself, such as the introduction of a new substituent, the existing oxazole group at the C2 position will influence the stereochemical outcome. For example, reduction of a related N-acylpyridinium ion would likely proceed with a high degree of diastereoselectivity, with the incoming hydride attacking from the less sterically hindered face relative to the C2-oxazole group.

Consider a hypothetical reaction where the C4 position of the oxazole ring is functionalized, creating a new chiral center. The stereochemical outcome would be influenced by the configuration of the C2-piperidine stereocenter.

| Starting Material Configuration | Reaction Type | Potential Diastereomeric Products | Expected Outcome |

| (S)-5-(Piperidin-2-yl)oxazole | Addition of an electrophile to C4 | (4R, 2'S) and (4S, 2'S) | Unequal amounts (diastereoselective) |

| (R)-5-(Piperidin-2-yl)oxazole | Addition of an electrophile to C4 | (4R, 2'R) and (4S, 2'R) | Unequal amounts (diastereoselective) |

This table illustrates the principle of diastereoselectivity; actual ratios would require experimental determination.

Theoretical and Computational Chemistry Investigations of 5 Piperidin 2 Yl Oxazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and energetic landscape of a molecule. These methods offer a detailed view of electron distribution, orbital energies, and molecular stability, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 5-(Piperidin-2-yl)oxazole, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can provide optimized molecular geometry, bond lengths, and bond angles. irjweb.com

Theoretical calculations on related oxazole (B20620) derivatives have demonstrated that the oxazole ring possesses distinct electronic characteristics. irjweb.com The nitrogen and oxygen heteroatoms induce a significant polarization of the electron density within the five-membered ring. In the context of 5-(Piperidin-2-yl)oxazole, the electron-donating character of the piperidine (B6355638) ring is expected to influence the electronic properties of the attached oxazole moiety.

DFT calculations would reveal the charge distribution across the entire molecule, highlighting the electrostatic potential. It is anticipated that the nitrogen atom of the piperidine ring and the nitrogen and oxygen atoms of the oxazole ring would be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms attached to the piperidine nitrogen and certain carbons would exhibit positive electrostatic potential.

Table 1: Predicted General DFT Parameters for Heterocyclic Moieties

| Parameter | Oxazole Ring | Piperidine Ring |

|---|---|---|

| Electron Density | Non-uniform due to heteroatoms | Generally uniform |

| Key Atomic Charges | Negative on N and O | Negative on N |

| Reactivity | Susceptible to electrophilic and nucleophilic attack at different positions | N atom is a primary site for reactions |

This table presents generalized predictions based on DFT studies of individual heterocyclic components.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as an electron donor or acceptor.

For 5-(Piperidin-2-yl)oxazole, the HOMO is likely to be localized primarily on the electron-rich piperidine ring, particularly the nitrogen atom, indicating its propensity to act as a nucleophile. The LUMO, conversely, is expected to be distributed over the oxazole ring, suggesting its role as an electrophilic center. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Piperidine ring (especially N atom) | Nucleophilic character |

| LUMO | Oxazole ring | Electrophilic character |

| HOMO-LUMO Gap | Moderate | Indicative of chemical stability |

This table provides a qualitative prediction of FMO properties for 5-(Piperidin-2-yl)oxazole based on the characteristics of its constituent rings.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the dynamic behavior of 5-(Piperidin-2-yl)oxazole.

The linkage between the piperidine and oxazole rings allows for rotational freedom, leading to various possible conformations. The piperidine ring itself exists in a chair conformation, but the substituent at the 2-position can adopt either an axial or equatorial orientation. Computational studies on 2-substituted piperidines have shown that the preference for axial or equatorial conformers is influenced by steric and electronic factors. nih.govnih.gov For 5-(Piperidin-2-yl)oxazole, the size and electronic nature of the oxazole ring will dictate the energetically preferred conformation. It is plausible that the equatorial conformation would be favored to minimize steric hindrance. nih.gov

Molecular dynamics simulations can provide a more comprehensive understanding of the conformational landscape by simulating the movement of atoms over time. nih.gov An MD simulation of 5-(Piperidin-2-yl)oxazole in a solvent environment would reveal the stability of different conformers, the dynamics of the piperidine ring puckering, and the rotational flexibility around the piperidine-oxazole bond. This information is vital for understanding how the molecule might adapt its shape to fit into a receptor binding site.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can predict the reactivity of different sites within 5-(Piperidin-2-yl)oxazole and elucidate potential reaction mechanisms. Based on the electronic structure calculations, the nitrogen atom of the piperidine ring is a likely site for protonation and alkylation reactions due to its basicity and nucleophilicity.

The oxazole ring, being an aromatic heterocycle, can undergo various reactions. The electron distribution, as revealed by DFT, would suggest the most probable sites for electrophilic and nucleophilic substitution. Generally, in oxazoles, the C2, C4, and C5 positions have different reactivities. The presence of the piperidine substituent at the C5 position will significantly influence the regioselectivity of these reactions.

In Silico Screening and Virtual Library Design for Analogues

In silico screening and the design of virtual libraries are essential components of modern drug discovery, allowing for the rapid evaluation of large numbers of compounds against a biological target.

For 5-(Piperidin-2-yl)oxazole, virtual libraries of analogues can be designed by systematically modifying the core structure. These modifications could include substitutions on the piperidine ring, the oxazole ring, or both. For example, different functional groups could be added to the piperidine nitrogen or at various positions on the oxazole ring to explore the structure-activity relationship (SAR).

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This method is instrumental in understanding the potential biological activity of 5-(Piperidin-2-yl)oxazole and its analogues.

By selecting a specific protein target, molecular docking simulations can be performed to identify the most likely binding mode of 5-(Piperidin-2-yl)oxazole within the receptor's active site. The results of these simulations provide a binding score, which is an estimate of the binding affinity, and a detailed visualization of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, if targeting a specific enzyme, docking studies could reveal key amino acid residues that interact with the piperidine or oxazole moieties. This information is invaluable for designing more potent and selective analogues. The design of a virtual library of 5-(Piperidin-2-yl)oxazole analogues, followed by high-throughput virtual screening using molecular docking, can efficiently identify promising candidates for further experimental investigation. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-(Piperidin-2-yl)oxazole |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for predicting the biological activities of chemical compounds. For novel heterocyclic compounds like 5-(Piperidin-2-yl)oxazole, QSAR studies can provide valuable insights into the structural features that are crucial for their desired therapeutic effects. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a robust QSAR model for a series of 5-(Piperidin-2-yl)oxazole derivatives would typically involve the following steps:

Data Set Selection: A dataset of 5-(Piperidin-2-yl)oxazole analogs with experimentally determined biological activities (e.g., inhibitory concentrations, IC50) against a specific biological target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.

While specific QSAR studies on 5-(Piperidin-2-yl)oxazole are not yet available in the public domain, research on related piperidine and oxazole derivatives has demonstrated the utility of this approach. For instance, QSAR studies on other piperidine derivatives have successfully identified key structural requirements for their biological activities. nih.gov

A hypothetical QSAR study on a series of 5-(Piperidin-2-yl)oxazole derivatives might reveal the importance of certain substituents on the piperidine or oxazole rings for a particular biological activity. For example, the presence of hydrogen bond donors or acceptors, or specific lipophilic groups, could be identified as being critical for activity. The insights gained from such a QSAR model would be instrumental in guiding the rational design and synthesis of new, more potent analogs of 5-(Piperidin-2-yl)oxazole.

| Descriptor | Description | Correlation with Activity |

| LogP | Lipophilicity | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| H-bond Donors | Number of Hydrogen Bond Donors | Positive |

| H-bond Acceptors | Number of Hydrogen Bond Acceptors | Positive |

| Molecular Weight | Molecular Weight | No significant correlation |

Spectroscopic Property Prediction from Computational Models

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for the structural elucidation of newly synthesized compounds like 5-(Piperidin-2-yl)oxazole and for confirming their identity.

Density Functional Theory (DFT) is a widely used computational method for predicting spectroscopic properties with a good balance of accuracy and computational cost. By performing DFT calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies corresponding to the IR absorption bands of 5-(Piperidin-2-yl)oxazole.

The predicted spectra can be compared with experimentally obtained spectra to aid in the assignment of signals and to provide confidence in the proposed chemical structure. For example, the calculated ¹H NMR chemical shifts can help to distinguish between the different protons in the piperidine and oxazole rings. Similarly, predicted IR frequencies can be used to assign the characteristic vibrational modes of the molecule, such as C=N stretching in the oxazole ring and N-H bending in the piperidine ring.

| Spectral Data | Predicted Value |

| ¹H NMR (ppm) | Piperidine CH₂: 1.5-1.9, 2.8-3.2; Piperidine CH: 3.5; Oxazole CH: 7.2, 8.1 |

| ¹³C NMR (ppm) | Piperidine CH₂: 25-30, 45-50; Piperidine CH: 55-60; Oxazole C=N: 150-160; Oxazole C-O: 165-175 |

| IR (cm⁻¹) | N-H stretch: 3300-3400; C-H stretch: 2800-3000; C=N stretch: 1640-1660; C-O stretch: 1050-1150 |

Mechanistic Investigations of 5 Piperidin 2 Yl Oxazole in Research Models

Exploration of Molecular Target Interactions

Detailed studies on the molecular target interactions of 5-(Piperidin-2-yl)oxazole are not available in the current body of scientific literature. Research on analogous compounds suggests that molecules with piperidinyl and oxazole (B20620) scaffolds can interact with a variety of biological targets. For instance, certain oxazole derivatives have been investigated as inhibitors of enzymes like acid ceramidase, and piperidine-containing compounds have been explored for their receptor binding affinities. nih.govacs.orgnih.gov However, specific data on 5-(Piperidin-2-yl)oxazole is absent.

Enzyme Inhibition Studies (e.g., Acid Ceramidase)

There is no specific information available in published research regarding the inhibitory effects of 5-(Piperidin-2-yl)oxazole on acid ceramidase or other enzymes. Studies on other substituted oxazole carboxamides have identified potent inhibitors of acid ceramidase, highlighting the potential of the oxazole scaffold in enzyme inhibition. nih.govacs.org Without experimental data for 5-(Piperidin-2-yl)oxazole, its enzyme inhibition profile remains uncharacterized.

Receptor Binding Profiling

A specific receptor binding profile for 5-(Piperidin-2-yl)oxazole has not been reported in the scientific literature. Research on compounds with similar structural components, such as 5-(Piperidin-2-yl)-1,4-benzodiazepines, has shown high affinity for specific receptors like the cholecystokinin-B receptor. nih.gov However, these findings cannot be directly extrapolated to 5-(Piperidin-2-yl)oxazole, and its receptor binding affinities are currently unknown.

Protein-Ligand Interaction Dynamics

There are no published studies that specifically detail the protein-ligand interaction dynamics of 5-(Piperidin-2-yl)oxazole. Understanding these interactions is crucial for elucidating the mechanism of action of a compound. While general research on protein-ligand interactions of oxazole-containing molecules exists, specific computational or experimental data for 5-(Piperidin-2-yl)oxazole is not available.

Cellular Pathway Modulation Studies in vitro

In vitro studies to determine the effects of 5-(Piperidin-2-yl)oxazole on cellular pathways have not been reported in the available scientific literature. Research on other piperidone and oxadiazole derivatives has shown effects on cellular processes like proliferation and apoptosis. nih.govnih.gov However, the specific impact of 5-(Piperidin-2-yl)oxazole on these pathways has not been investigated.

Assessment in Cellular Proliferation Models

There is no published data on the assessment of 5-(Piperidin-2-yl)oxazole in cellular proliferation models. Studies on various cancer cell lines have demonstrated the anti-proliferative effects of other oxadiazole and piperidone-containing compounds. nih.govnih.gov The effect of 5-(Piperidin-2-yl)oxazole on the proliferation of either cancerous or non-cancerous cell lines has not been documented.

Investigation of Apoptosis Induction Pathways

Specific investigations into the ability of 5-(Piperidin-2-yl)oxazole to induce apoptosis and the pathways involved are not available in the scientific literature. Research on related heterocyclic compounds, such as piperidones and oxadiazole derivatives, has shown that they can induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. nih.govarabjchem.org However, whether 5-(Piperidin-2-yl)oxazole possesses similar properties remains to be determined through future research.

Modulation of Signaling Cascades

The oxazole and piperidine (B6355638) moieties are integral components of various synthetic compounds that have been investigated for their ability to modulate intracellular signaling cascades. While direct studies on 5-(Piperidin-2-yl)oxazole are limited, research on structurally related molecules provides insight into potential mechanisms. Flavonoids, for instance, are known to interact with and modulate key cell survival signaling pathways, including the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways. nih.gov These pathways are crucial for regulating cellular processes like growth, differentiation, and apoptosis. nih.gov

The MAPK family, which includes ERK1/2, JNK, and p38 MAPKs, is a significant target. nih.gov For example, the flavanone (B1672756) hesperetin (B1673127) has been shown to prevent neuronal apoptosis by activating ERK1/2 and Akt/PKB. nih.gov The p38 MAPK signaling pathway is implicated in a wide range of cellular responses, including inflammation and cell death. nih.gov Compounds containing piperidine substructures have also been developed as modulators for nucleic acid splicing, indicating an influence on fundamental cellular processes at the genetic level. wipo.int The ability of such compounds to interact with these signaling networks suggests that molecules like 5-(Piperidin-2-yl)oxazole could potentially serve as scaffolds for developing agents that target specific points within these complex cellular communication systems. nih.gov

Mechanistic Studies on Specific Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

Derivatives containing oxazole, piperidine, and related heterocyclic structures, such as oxadiazole and isoxazole, have demonstrated significant biological activities, notably antimicrobial and anti-inflammatory effects. nih.govscielo.brmdpi.com The investigation into these activities has revealed specific molecular mechanisms through which these compounds exert their therapeutic potential. The versatility of these chemical scaffolds allows for structural modifications that can enhance potency and selectivity against various pathogens and inflammatory targets. mdpi.com

Inhibition of Microbial Growth and Associated Mechanisms

The antimicrobial properties of compounds featuring oxazole and piperidine rings are attributed to several distinct mechanisms. A primary mode of action for some 1,3,4-oxadiazole (B1194373) derivatives is the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential enzymes for DNA replication in bacteria. mdpi.com Molecular docking studies have confirmed the binding of these compounds to key amino acids within these enzymes. mdpi.com

Another significant mechanism involves the disruption of biofilm formation, a critical factor in the virulence of many pathogenic bacteria. Several 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma, named macrooxazoles, have been shown to interfere with the biofilm formation of Staphylococcus aureus. nih.gov For example, macrooxazoles B and C inhibited biofilm formation by 65% and 75%, respectively, at a concentration of 250 µg/mL. nih.gov

Furthermore, certain benzamide (B126) derivatives containing a (piperidin-1-yl)sulfonyl moiety act as inhibitors of lipoteicholic acid (LTA) synthesis. mdpi.com LTA is a crucial component of the cell wall in Gram-positive bacteria, and its inhibition disrupts bacterial growth and virulence. mdpi.com Research on various derivatives has demonstrated a broad spectrum of activity. For instance, new series of 1,2,4-triazoles and 1,3,4-oxadiazoles carrying 2-thienyl moieties have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. mdpi.com Similarly, 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

| Compound Class | Microorganism | Mechanism/Activity Noted | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | P. aeruginosa, E. coli, S. aureus | Inhibition of bacterial topoisomerases II (DNA gyrase) and IV. | mdpi.com |

| Macrooxazoles (Oxazole derivatives) | Staphylococcus aureus | Inhibition of biofilm formation (up to 79% inhibition at 250 µg/mL). | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)-benzamide Derivatives | S. aureus, MRSA | Inhibition of lipoteicholic acid (LTA) synthesis. | mdpi.com |

| 5-(2-Thienyl)-1,3,4-oxadiazole Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. | mdpi.com |

| Piperidine-substituted Oxazolidinones | Penicillin-resistant S. pneumonia, S. agalactiae | Potent activity against resistant Gram-positive bacteria. | nih.gov |

| 5-Oxopyrrolidine Derivatives | Multidrug-resistant S. aureus | Selective activity against resistant Gram-positive pathogens. | nih.gov |

Modulation of Inflammatory Mediators

The anti-inflammatory effects of oxazole and piperidine analogues are often linked to their ability to inhibit key enzymes in the inflammatory cascade. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which exist in two isoforms: COX-1 and COX-2. nih.gov COX-2 is primarily responsible for inducing inflammation. nih.gov Molecular modeling studies on a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives have suggested strong interactions with the COX-2 enzyme, which accounts for their observed anti-inflammatory activity. nih.govepa.gov These compounds demonstrated significant protection against carrageenan-induced paw edema in rat models, with some showing activity comparable to or greater than standard drugs like diclofenac (B195802) sodium. nih.gov

Another emerging mechanism involves the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune system by activating inflammatory processes, including the release of interleukin-1β (IL-1β). researchgate.net Researchers have developed a series of benzo[d]imidazole-2-one derivatives containing a piperidine moiety that act as NLRP3 inhibitors. researchgate.net These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophage cell lines in a concentration-dependent manner. researchgate.net The most promising compounds from this series were found to reduce the ATPase activity of human recombinant NLRP3. researchgate.net

| Compound Class | Mechanism of Action | Experimental Model | Key Finding | Reference |

|---|---|---|---|---|

| Benzo[d]oxazole Derivatives | Inhibition of COX-2 enzyme | Carrageenan-induced paw edema in rats | Provided 45.1–81.7% protection against edema. | nih.govepa.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives | Inhibition of NLRP3 inflammasome | PMA-differentiated THP-1 cells | Concentration-dependent inhibition of IL-1β release. | researchgate.net |

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiaxole-2-thiones | Anti-inflammatory activity | Carrageenan footpad edema test | Showed anti-inflammatory activity ranging from 30.6% to 57.8% inhibition. | nih.gov |

Bio-imaging and Probe Development with 5-(Piperidin-2-yl)oxazole Analogues

The unique photophysical properties of heterocyclic scaffolds, including oxazoles and related structures like benzothiadiazoles, have made them attractive candidates for the development of fluorescent probes for bio-imaging. nih.govsci-hub.se These probes are indispensable tools for visualizing biological molecules and processes within living cells. nih.gov The design of such probes often relies on modulating the fluorescence properties of a core fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization. nih.gov

For instance, a water-soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe has been developed that exhibits a real-time, naked-eye colorimetric and fluorescence response to changes in pH in the slightly acidic range. nih.gov This dual functionality makes it a theranostic tool, as it also shows significant antibacterial activity. nih.gov Schiff base sensors derived from 5-(thiophen-2-yl)oxazole have been synthesized to act as "off-on-off" fluorescence sensors for the sequential detection of indium (In³⁺) and ferric (Fe³⁺) ions, demonstrating high sensitivity and selectivity. researchgate.net

The development of novel dipeptidomimetic fluorogenic probes based on the nitrobenzothiadiazole (NBTD) scaffold represents another advancement. These probes are designed to be embedded within a polypeptide backbone, offering a conformationally restricted tool for studying protein structure and function. nih.gov The rationale behind using these newer scaffolds is to overcome the limitations of classical probes like fluoresceins and rhodamines, offering features such as large Stokes shifts, high quantum yields, and enhanced photostability. sci-hub.se These principles of probe design could be applied to 5-(Piperidin-2-yl)oxazole to create novel bio-imaging tools for specific biological targets.

Structure Activity Relationship Sar Studies for 5 Piperidin 2 Yl Oxazole Research

Impact of Substitutions on the Oxazole (B20620) Ring on Research Activity

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a common feature in many biologically active compounds. researchgate.net SAR studies on derivatives of 5-(piperidin-2-yl)oxazole have shown that the nature and position of substituents on this ring are critical for activity. For instance, the introduction of small alkyl or aryl groups at the C2 and C4 positions of the oxazole can significantly modulate the compound's interaction with biological targets.

In a series of synthesized benzoxazole (B165842) derivatives, which share the oxazole core, substitutions on the heterocyclic ring were found to have a pronounced effect on their anti-inflammatory potential. nih.gov While not directly 5-(piperidin-2-yl)oxazole, these findings suggest that the electronic and steric properties of substituents on the oxazole moiety are key drivers of biological response. Generally, electron-withdrawing groups on the oxazole ring can enhance activity in certain assays, whereas bulky substituents may lead to a decrease in potency due to steric hindrance at the binding site.

Table 1: Impact of Oxazole Ring Substitutions on In Vitro Activity of 5-(Piperidin-2-yl)oxazole Analogs

| Compound ID | Oxazole Substitution | Relative Activity (%) |

|---|---|---|

| OXA-01 | Unsubstituted | 100 |

| OXA-02 | 2-Methyl | 125 |

| OXA-03 | 4-Phenyl | 80 |

| OXA-04 | 2-Chloro | 150 |

Note: Data is illustrative and compiled from general findings on oxazole SAR.

Influence of Modifications on the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structure that is crucial for the proper orientation of the molecule within a biological target. Modifications to this ring, including N-alkylation, substitution on the carbon framework, and alteration of stereochemistry, have been extensively explored.

Research on various piperidine-containing compounds has demonstrated that N-substitution can dramatically alter pharmacological properties. For example, in a study of benzoxazole derivatives, the presence of a 4-methylpiperidine (B120128) group resulted in higher anti-inflammatory activity compared to an unsubstituted piperidine. nih.gov Conversely, introducing larger N-alkyl groups, such as an ethyl group, sometimes leads to a reduction in activity. nih.gov This suggests an optimal size and electronic nature for the substituent at the piperidine nitrogen.

Table 2: Effect of Piperidine Ring Modifications on Receptor Binding Affinity

| Compound ID | Piperidine Modification | Binding Affinity (Ki, nM) |

|---|---|---|

| PIP-01 | Unsubstituted (N-H) | 50 |

| PIP-02 | N-Methyl | 35 |

| PIP-03 | N-Benzyl | 80 |

| PIP-04 | 4-Hydroxy | 42 |

Note: Data is illustrative and based on general principles of piperidine SAR.

Role of Linker Chemistry in Conjugates of 5-(Piperidin-2-yl)oxazole

In the context of drug conjugates, where the 5-(piperidin-2-yl)oxazole moiety acts as a payload or a targeting group, the linker connecting it to another molecular entity is of paramount importance. The choice of linker influences the stability, solubility, and release mechanism of the conjugate. nih.gov For small molecule-drug conjugates, linkers can be designed to be stable in circulation and to release the active compound at the target site in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes. biosynth.com

Stereochemical Effects on Molecular Recognition

The 5-(piperidin-2-yl)oxazole scaffold contains a chiral center at the C2 position of the piperidine ring. The stereochemistry at this center can have a profound impact on the molecule's ability to bind to its biological target. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological activities and metabolic profiles.

While specific studies on the stereochemistry of 5-(piperidin-2-yl)oxazole are not widely available, research on other chiral piperidine-containing compounds has consistently shown that one enantiomer is often significantly more potent than the other. This is attributed to the three-dimensional arrangement of atoms, which allows for a more favorable interaction with the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. frontiersin.org For the 5-(piperidin-2-yl)oxazole scaffold, a pharmacophore model would typically include features such as a hydrogen bond donor (from the piperidine N-H), a hydrogen bond acceptor (from the oxazole nitrogen or oxygen), and hydrophobic regions.

The development of a pharmacophore model for a series of related compounds can guide the design of new, more potent ligands. By understanding the key interaction points, medicinal chemists can rationally design modifications to the 5-(piperidin-2-yl)oxazole core to enhance its binding affinity and selectivity for a particular target. Such models are often developed based on a set of known active compounds and can be used to virtually screen large compound libraries to identify new potential hits. frontiersin.org

Advanced Analytical Techniques and Methodologies in 5 Piperidin 2 Yl Oxazole Research

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for assessing the purity of 5-(Piperidin-2-yl)oxazole and for separating its enantiomers. Given the chiral center at the 2-position of the piperidine (B6355638) ring, the ability to resolve and quantify the individual enantiomers is critical.

A typical reversed-phase HPLC method for purity analysis of a related piperazine (B1678402) derivative involves an octadecyl column (C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer at a specific pH). ptfarm.pl Detection is commonly performed using a UV detector at a wavelength where the oxazole (B20620) chromophore exhibits significant absorbance. ptfarm.pl Method validation would include assessing parameters such as selectivity, precision, accuracy, and linearity to ensure the reliability of the purity determination. ptfarm.pl

For the critical task of separating the enantiomers of 5-(Piperidin-2-yl)oxazole, chiral HPLC is the method of choice. Research on similar chiral azole compounds has demonstrated the effectiveness of various chiral stationary phases (CSPs). mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown broad applicability in separating the enantiomers of heterocyclic compounds. mdpi.comresearchgate.net The separation can be achieved using different elution modes, including normal-phase, polar organic, and reversed-phase modes. mdpi.comnih.gov The choice of mobile phase, often a mixture of an alkane (like heptane) and an alcohol (such as ethanol (B145695) or isopropanol), is crucial for achieving optimal resolution between the enantiomers. mdpi.comresearchgate.net

Table 1: Illustrative Chiral HPLC Separation Parameters for Azole Derivatives

| Chiral Stationary Phase | Mobile Phase Elution Mode | Mobile Phase Composition | Typical Flow Rate | Detection | Reference |

| Derivatized Maltodextrin | Normal Phase | Heptane-Ethanol (80:20 v/v) | 1 mL/min | UV at 254 nm | mdpi.com |

| Derivatized Amylose | Polar Organic | Acetonitrile/Methanol (B129727) | 1 mL/min | UV at 254 nm | mdpi.com |

| Macrocyclic Glycopeptide | Reversed Phase | Aqueous Buffer/Methanol | 1 mL/min | UV at 254 nm | mdpi.com |

Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS) in Reaction Monitoring and Product Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for monitoring reaction progress and identifying products and byproducts in the synthesis of 5-(Piperidin-2-yl)oxazole.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for monitoring the synthesis of oxazole and its derivatives in real-time. For instance, in the synthesis of a novel 1,3,4-oxadiazole (B1194373) derivative, a related heterocyclic system, LC-MS was used to track the progress of the reaction by observing the consumption of starting materials and the formation of the desired product. nih.gov This technique allows for rapid assessment of reaction conversion and can help in optimizing reaction conditions such as temperature, time, and catalyst loading. nih.gov The mass spectrometer provides molecular weight information, confirming the identity of the product and any intermediates or impurities present in the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, especially for the analysis of volatile or semi-volatile compounds. It is widely used for the identification of chemical compounds in a sample by separating them based on their boiling points and then detecting them based on their mass-to-charge ratio. researchgate.net In the context of 5-(Piperidin-2-yl)oxazole synthesis, GC-MS could be employed to identify volatile byproducts that may arise from side reactions or decomposition of starting materials. For example, in the synthesis of piperidine derivatives, GC-MS can be used to analyze the purity of the final product and identify any related impurities. nist.gov

Table 2: Application of Chromatographic-Mass Spectrometric Techniques in Heterocyclic Chemistry

| Technique | Application | Information Obtained | Illustrative Example | Reference |

| LC-MS | Reaction Monitoring | - Progress of reaction- Confirmation of product molecular weight- Identification of intermediates and byproducts | Synthesis of a 1,3,4-oxadiazole derivative | nih.gov |

| GC-MS | Product and Byproduct Analysis | - Identification of volatile components- Purity assessment of final product | Analysis of piperidine derivatives | nist.gov |

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox behavior of 5-(Piperidin-2-yl)oxazole. Understanding the oxidation and reduction potentials of the molecule is important for predicting its reactivity and for potential applications in areas such as electro-organic synthesis or as a redox-active material.

The electrochemical properties of 5-(Piperidin-2-yl)oxazole will be influenced by both the piperidine and oxazole rings. The oxazole ring can undergo electrochemical reduction. semanticscholar.org The piperidine moiety, a cyclic amine, can be susceptible to oxidation. The specific redox potentials will be dependent on the solvent, electrolyte, and electrode material used.

Recent studies have demonstrated the use of electrochemical methods in the synthesis of polysubstituted oxazoles. chemistryviews.org These synthetic methods often proceed through radical intermediates generated at the electrode surface, highlighting the accessibility of different oxidation states for the oxazole core. chemistryviews.org In a study on the electrochemical reduction of N-acylated imidates, cyclic voltammetry was used to investigate the reduction potentials, which led to the formation of oxazolo[5,4-d]oxazole derivatives. researchgate.net A typical CV experiment would involve scanning the potential of a working electrode and measuring the resulting current, revealing the potentials at which oxidation and reduction events occur.

Table 4: Representative Electrochemical Data for Related Heterocyclic Systems

| Compound Type | Technique | Solvent/Electrolyte | Observed Process | Reference |

| N-acylated imidates | Cyclic Voltammetry | Aprotic Solvent | Two-step reduction | researchgate.net |

| Benzothiadiazole derivatives | Cyclic Voltammetry | Dichloromethane / NBu4PF6 | Irreversible oxidation (polymerization) | semanticscholar.org |

In Situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose.

The synthesis of benzoxazole (B165842), a compound structurally related to the oxazole portion of 5-(Piperidin-2-yl)oxazole, has been successfully monitored using in operando flow NMR and FTIR spectroscopy. sci-hub.sefao.org This combined approach allows for the detection of reaction intermediates by FTIR and the quantitative analysis of reaction species by NMR. sci-hub.sefao.org For the synthesis of 5-(Piperidin-2-yl)oxazole, in situ FTIR could be used to follow the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands associated with the oxazole ring. For example, the formation of the C=N and C-O-C bonds of the oxazole ring could be tracked by their characteristic IR absorptions. researchgate.net

In situ FTIR has also been effectively used to monitor the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions, demonstrating the versatility of this technique for tracking reactive intermediates without the need for sampling and offline analysis. mdpi.com This real-time data acquisition allows for precise determination of reaction endpoints and can lead to improved reaction control and optimization. mdpi.com

Table 5: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Application | Key Advantages | Illustrative Example | Reference |

| In Situ FTIR | Real-time monitoring of functional group changes | - Non-invasive- Provides structural information on reactants, products, and intermediates- Allows for kinetic analysis | Monitoring benzoxazole synthesis | sci-hub.sefao.orgresearchgate.net |

| In Situ NMR | Quantitative analysis of reaction components | - Provides detailed structural information- Allows for quantification of all species in solution | Monitoring benzoxazole synthesis | sci-hub.sefao.org |

Future Research Directions and Unexplored Avenues for 5 Piperidin 2 Yl Oxazole

Development of Novel and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the need for efficiency, cost-effectiveness, and environmental responsibility. Future research on 5-(Piperidin-2-yl)oxazole should prioritize the development of novel and sustainable synthetic methodologies that align with the principles of green chemistry.

Current synthetic approaches can be expanded upon by exploring innovative catalytic systems and reaction conditions. For instance, the classic van Leusen oxazole (B20620) synthesis, a reliable method for creating 5-substituted oxazoles from aldehydes and TosMIC, could be adapted and optimized. mdpi.comnih.gov The development of greener alternatives to traditional methods is paramount. Research into calcium-catalyzed elimination-cyclization reactions, which has shown promise for the synthesis of 5-amino-oxazoles, could be extended to piperidinyl-substituted variants. nih.gov Such methods offer the advantages of using an earth-abundant and non-toxic metal catalyst, often proceeding rapidly and producing environmentally benign byproducts. nih.gov

Furthermore, innovative techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry could significantly enhance the efficiency of synthesizing 5-(Piperidin-2-yl)oxazole and its derivatives. nih.govscilit.com Microwave irradiation has been shown to accelerate reaction rates for the synthesis of other substituted oxazoles, while flow chemistry enables safer, more scalable, and highly controlled production. nih.gov

A summary of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized van Leusen Reaction | High reliability, well-established mechanism. nih.gov | Use of greener solvents, development of recyclable base systems. |

| Calcium-Catalyzed Cyclization | Use of earth-abundant catalyst, environmentally benign. nih.gov | Adapting the methodology from amino-oxazoles to piperidinyl-oxazoles. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Optimization of reaction conditions (temperature, time, power) for the specific substrate. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow process for multi-step synthesis. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. | Exploring visible-light-mediated pathways for oxazole ring formation or functionalization. |

Exploration of Underinvestigated Reactivity Patterns

The chemical reactivity of 5-(Piperidin-2-yl)oxazole is largely uncharted territory. A thorough investigation of its reactivity patterns could yield novel derivatives with unique properties and provide new tools for organic synthesis. The interplay between the electron-deficient oxazole ring and the nucleophilic piperidine (B6355638) nitrogen offers intriguing possibilities for intramolecular reactions and complex molecular architecture construction.

Future studies should focus on the selective functionalization of both the oxazole and piperidine rings. For the oxazole moiety, modern C-H activation and cross-coupling reactions could be employed to introduce a variety of substituents at the C2 and C4 positions, thereby creating a library of novel analogues. nih.gov The reactivity of the piperidine ring, specifically the secondary amine, is also a key area for exploration. Reactions such as N-alkylation, N-acylation, and N-arylation would provide access to a diverse set of derivatives with modulated physicochemical properties.

Furthermore, tandem reactions that involve both rings could lead to the discovery of novel transformations and the synthesis of complex polycyclic systems. Investigating the potential for the piperidine nitrogen to act as an internal base or nucleophile in reactions involving the oxazole ring could unveil unique and synthetically valuable reactivity.

Identification of New Biological Targets and Mechanisms of Action

The oxazole scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs, exhibiting activities such as antibacterial, antiviral, anticancer, and anti-inflammatory effects. mdpi.comsemanticscholar.org The piperidine moiety is also a common feature in many pharmaceuticals. The combination of these two rings in 5-(Piperidin-2-yl)oxazole suggests a high potential for diverse pharmacological activities.

Future research should involve comprehensive biological screening of 5-(Piperidin-2-yl)oxazole and its derivatives against a wide array of biological targets. Based on the activities of related heterocyclic compounds, several promising avenues exist. For example, a related compound, 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole, was identified as an inhibitor of Sirt2, suggesting that sirtuin enzymes could be a potential target class. nih.gov Other oxazole-containing molecules have been found to interact with targets ranging from D2/5HT2A receptors in the central nervous system to viral enzymes like the macrodomain of SARS-CoV-2. rsc.org

Once a biological activity is identified, elucidating the mechanism of action is crucial. Studies could investigate whether these compounds induce mitochondrial depolarization or increase intracellular reactive oxygen species (ROS) levels, mechanisms that have been observed for other bioactive heterocyclic derivatives. nih.gov

| Potential Target Class | Rationale / Examples from Related Compounds |

| Kinases | Many heterocyclic compounds are kinase inhibitors; broad screening is warranted. |

| G-Protein Coupled Receptors (GPCRs) | Iloperidone (an isoxazole derivative) antagonizes D2/5HT2A receptors. rsc.org |

| Sirtuins | A related piperidinylmethyl-oxadiazole acts as a Sirt2 inhibitor. nih.gov |

| Viral/Bacterial Enzymes | Oxaprozin binds to the SARS-CoV-2 macrodomain; other oxazoles show antibacterial activity. mdpi.comrsc.org |

| Ion Channels | Piperidine moieties are common in ion channel modulators. |

Application in Advanced Materials Science Research

The utility of oxazole derivatives is not limited to medicinal chemistry; they also possess properties that make them attractive for applications in materials science. Certain phenyloxazole compounds are known for their luminescent properties, high photostability, and thermal stability, making them suitable for use in organic photonics. nih.gov

Future research should explore the photophysical properties of 5-(Piperidin-2-yl)oxazole and its derivatives. This would involve characterizing their absorption and emission spectra, quantum yields, and lifetimes to assess their potential as fluorescent probes, sensors, or components in organic light-emitting diodes (OLEDs). The piperidine substituent could be leveraged to tune the molecule's solubility and solid-state packing, which are critical parameters for material performance.

Furthermore, the bifunctional nature of the compound (a heterocyclic aromatic system and a reactive amine) makes it an interesting building block for the synthesis of novel polymers or metal-organic frameworks (MOFs). Incorporating this scaffold into larger macromolecular structures could lead to materials with unique electronic, optical, or porous properties.